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Compound of Interest

Compound Name: 4-Ethoxypyridin-3-amine

Cat. No.: B162072 Get Quote

An in-depth analysis of the spectroscopic data for 4-Ethoxypyridin-3-amine is crucial for its

structural confirmation and characterization, a vital step in chemical research and drug

development. While specific experimental datasets for this exact compound are not readily

available in public databases, this guide provides a comprehensive overview of the expected

spectroscopic signatures based on its chemical structure and data from analogous compounds.

It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Ethoxypyridin-3-amine. These predictions are

based on established principles of spectroscopy and analysis of structurally similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.0 Singlet 1H H-2 (Pyridyl)

~ 7.8 Doublet 1H H-6 (Pyridyl)

~ 6.8 Doublet 1H H-5 (Pyridyl)

~ 4.1 Quartet 2H -OCH₂CH₃

~ 3.5-4.5 Broad Singlet 2H -NH₂

~ 1.4 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~ 155 C-4 (Pyridyl, C-O)

~ 140 C-2 (Pyridyl)

~ 138 C-6 (Pyridyl)

~ 125 C-3 (Pyridyl, C-N)

~ 110 C-5 (Pyridyl)

~ 64 -OCH₂CH₃

~ 15 -OCH₂CH₃

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3450 - 3300 Medium, Doublet Amine (-NH₂) N-H Stretch[1][2][3]

3100 - 3000 Medium Aromatic C-H C-H Stretch

2980 - 2850 Medium Aliphatic C-H C-H Stretch

1620 - 1580 Strong Amine (-NH₂) N-H Bend[1]

1590 - 1450 Strong to Medium Aromatic Ring C=C and C=N Stretch

1300 - 1200 Strong Aryl Ether
Asymmetric C-O

Stretch[1]

1050 - 1000 Medium Aryl Ether
Symmetric C-O

Stretch

900 - 650 Strong, Broad Amine (-NH₂) N-H Wag[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Interpretation

~ 138 [M]⁺ (Molecular Ion)

~ 123 [M - CH₃]⁺

~ 110 [M - C₂H₄]⁺ (McLafferty rearrangement)

~ 95 [M - C₂H₅O]⁺

Experimental Protocols
Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The

following are generalized protocols typical for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Ethoxypyridin-3-
amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for the ¹H

nucleus.[4][5]

Parameters: For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-

decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture

thoroughly to ensure a homogenous sample.

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form

a thin, transparent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a

Perkin-Elmer or Varian instrument).[6][7]

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and

perform a background subtraction using a blank KBr pellet.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer.

For a volatile and thermally stable compound, a direct insertion probe (for solids) or gas

chromatography (GC-MS) can be used for electron ionization (EI). For less stable

compounds, electrospray ionization (ESI) is preferable.

Ionization: Bombard the sample with electrons (typically at 70 eV for EI) to generate a

molecular ion and various fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and their relative abundance is plotted against

their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a newly

synthesized compound like 4-Ethoxypyridin-3-amine using spectroscopic methods.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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